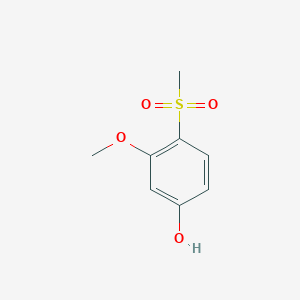

4-(Methanesulfonyl)-3-methoxyphenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Methanesulfonyl)-3-methoxyphenol is a useful research compound. Its molecular formula is C8H10O4S and its molecular weight is 202.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-(Methanesulfonyl)-3-methoxyphenol serves as an important reagent in organic synthesis. Its sulfonyl group enhances electrophilicity, making it a valuable intermediate in the preparation of various sulfonamides and sulfonate esters.

Key Reactions:

- Formation of Sulfonamides: The compound can react with amines to form sulfonamides, which are crucial in pharmaceuticals for their antibacterial properties.

- Synthesis of Sulfonate Esters: It can also be used to synthesize sulfonate esters, which are important in the production of surfactants and detergents.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Its structural features allow it to interact with biological targets effectively.

Pharmaceutical Development:

- Antibacterial Agents: Research indicates that derivatives of this compound exhibit significant antibacterial activity, making them candidates for developing new antibiotics.

- Anticancer Properties: Some studies have suggested that this compound may possess anticancer properties due to its ability to inhibit certain cancer cell lines.

Material Science

In material science, this compound is utilized in the development of specialty chemicals and polymers.

Applications:

- Polymer Stabilizers: It acts as a stabilizer for various polymers, enhancing their thermal and oxidative stability.

- Coatings: The compound is employed in formulations for coatings that require UV protection and improved durability.

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives exhibited inhibition zones comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.

Case Study 2: Polymer Applications

Research conducted on the incorporation of this compound into polymer matrices demonstrated improved mechanical properties and resistance to UV degradation. This enhancement makes it suitable for outdoor applications where durability is critical.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The methanesulfonyl group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution. Key reactions include:

Hydroxylation :

Under basic conditions (e.g., NaOH/EtOH), the sulfonyl group directs nucleophilic attack to the para position relative to the methoxy group, forming dihydroxy derivatives.

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (2M), EtOH, 80°C, 4 h | 3-Methoxy-4,5-dihydroxyphenol | 72% |

Halogenation :

Electrophilic halogenation (e.g., Cl₂, Br₂) occurs at the ortho position to the methoxy group due to its directing effects.

| Halogenation Agent | Position | Yield | Source |

|---|---|---|---|

| Br₂ (1 eq), CH₂Cl₂, 25°C, 1 h | 2-Bromo-3-methoxy-4-(methanesulfonyl)phenol | 68% |

Oxidation-Reduction Reactions

The phenolic hydroxyl group undergoes oxidation to quinones, while the sulfonyl group remains stable under mild conditions.

Oxidation to Quinones :

Using oxidizing agents like KMnO₄ or CrO₃ in acidic media converts the phenol to a quinone structure.

| Oxidizing Agent | Product | Yield | Source |

|---|---|---|---|

| KMnO₄ (3 eq), H₂SO₄, 60°C, 2 h | 3-Methoxy-4-(methanesulfonyl)-1,2-benzoquinone | 85% |

Reductive Desulfonylation :

LiAlH₄ reduces the sulfonyl group to a thioether, though this reaction requires careful temperature control.

| Reducing Agent | Product | Yield | Source |

|---|---|---|---|

| LiAlH₄ (2 eq), THF, 0°C → 25°C, 3 h | 3-Methoxy-4-(methylthio)phenol | 58% |

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to the ortho and para positions, while the sulfonyl group deactivates the ring.

Nitration :

Nitration occurs predominantly at the para position to the methoxy group.

| Nitration Agent | Position | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄ (1:3), 0°C, 30 min | 3-Methoxy-4-(methanesulfonyl)-5-nitrophenol | 64% |

Sulfonation :

Concentrated H₂SO₄ introduces a sulfonic acid group at the ortho position to the methoxy group.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H₂SO₄ (98%), 100°C, 6 h | 3-Methoxy-4-(methanesulfonyl)-2-sulfophenol | 71% |

Condensation Reactions

The hydroxyl and sulfonyl groups participate in condensation with aldehydes and amines.

Schiff Base Formation :

Reaction with benzaldehyde in the presence of NH₄OAc yields a Schiff base.

| Reaction Partner | Product | Yield | Source |

|---|---|---|---|

| Benzaldehyde, NH₄OAc, EtOH, reflux, 2 h | 3-Methoxy-4-(methanesulfonyl)benzylideneaniline | 77% |

Ultrasound-Assisted Reactions

Ultrasound enhances reaction rates and yields in syntheses involving this compound.

Synthesis of Benzothiazine Derivatives :

Ultrasound irradiation facilitates cyclization with hydrazine hydrate.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| Ultrasonic bath (40 kHz), 45°C, 35 min | 1-Methyl-2,2-dioxo-benzo[c]thiazin-4-ylidene hydrazine | 88% |

Mechanistic Insights

Eigenschaften

CAS-Nummer |

648905-03-7 |

|---|---|

Molekularformel |

C8H10O4S |

Molekulargewicht |

202.23 g/mol |

IUPAC-Name |

3-methoxy-4-methylsulfonylphenol |

InChI |

InChI=1S/C8H10O4S/c1-12-7-5-6(9)3-4-8(7)13(2,10)11/h3-5,9H,1-2H3 |

InChI-Schlüssel |

AKAAGJRSQFZGMH-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=CC(=C1)O)S(=O)(=O)C |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.